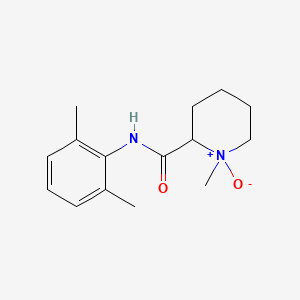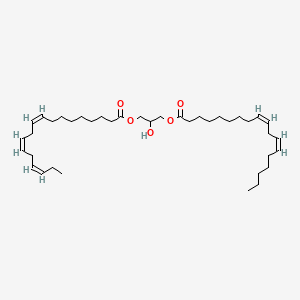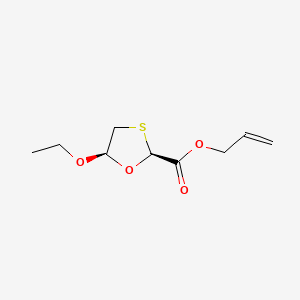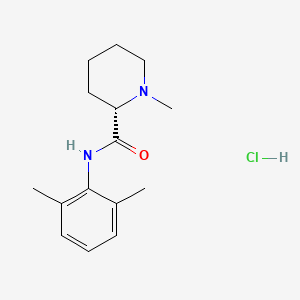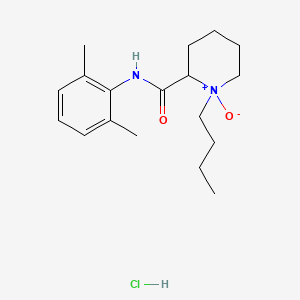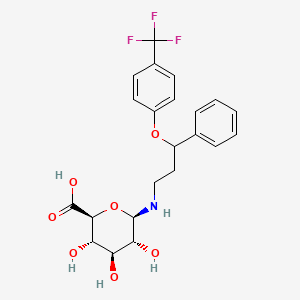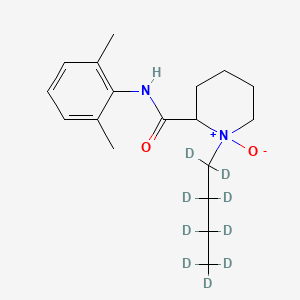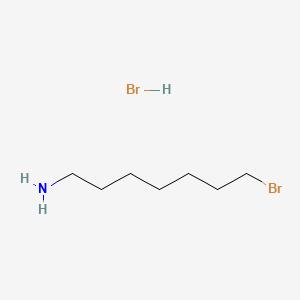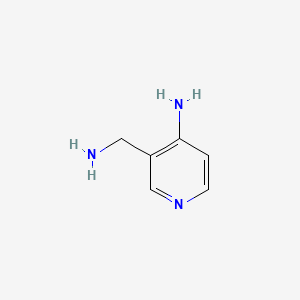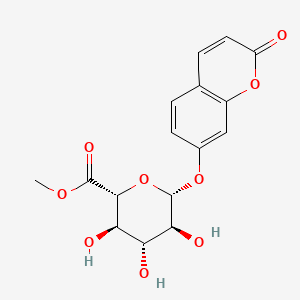
7-Hydroxy Coumarin |A-D-Glucuronide Methyl Ester
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester are enzymes such as phosphatases, β-galactosidases, and β-lactamases . These enzymes play a crucial role in various biological processes, including metabolism and signal transduction.
Mode of Action
This compound interacts with its targets by binding to the active sites of these enzymes. The addition of a glucuronic acid molecule to 7-hydroxycoumarin forms a more water-soluble compound , which can be readily excreted from the body in urine .
Biochemical Pathways
The metabolic pathways of coumarin in the human body lead to the intermediate 7-hydroxy-coumarin and consequent glucuronidation in the intestine and liver . This process is catalyzed by specific enzymes known as UDP-glucuronosyltransferases .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its chemical structure and the presence of the glucuronic acid molecule. The glucuronidation process increases the water solubility of the compound, enhancing its bioavailability and facilitating its excretion from the body .
Result of Action
The molecular and cellular effects of the compound’s action are diverse. For instance, it has been found that the ester derivatives of 7-hydroxycoumarins increased the antimicrobial activity of 7-hydroxycoumarin . Moreover, 7-Hydroxy-coumarin derivatives have shown potential therapeutic effects in diabetes, cardiovascular diseases, hepatic and renal injury, having neuroprotective, anti-microbial, and anti-cancer activity in addition to beneficial effect in the management of rheumatoid arthritis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the fluorescence behavior of coumarins, including 7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester, can be influenced by the microenvironment’s polarity and pH .
Biochemical Analysis
Biochemical Properties
The compound 7-Hydroxy Coumarin |A-D-Glucuronide Methyl Ester interacts with various enzymes, proteins, and other biomolecules. It is involved in phase II detoxification processes and drug metabolism . The compound is metabolized by Uridine 5′-diphospho-N-acetylgalactosamine glycosyltransferases (UGTs) and sulfotransferases (SULTs) .
Cellular Effects
Coumarin derivatives have been tested for various biological properties such as anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves interactions with various biomolecules. The compound is metabolized by UGTs and SULTs, which are actively involved in detoxification processes as well as in drug metabolism .
Metabolic Pathways
This compound is involved in metabolic pathways mediated by UGTs and SULTs . These enzymes are actively involved in detoxification processes as well as in drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester typically involves the esterification of 7-hydroxycoumarin with glucuronic acid derivatives. One common method includes the use of N,N’-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) as catalysts in dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites such as epoxides and quinones.
Reduction: Though less common, reduction reactions can modify the coumarin core structure.
Substitution: Substitution reactions, particularly at the hydroxyl group, can yield various derivatives.
Common Reagents and Conditions:
Oxidation: Often involves reagents like hydrogen peroxide or peracids.
Reduction: Typically uses reducing agents such as sodium borohydride.
Substitution: Utilizes reagents like alkyl halides in the presence of bases.
Major Products: The major products formed from these reactions include various substituted coumarins and their oxidized forms, which are often used in further biochemical studies .
Scientific Research Applications
7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
7-Hydroxycoumarin: A direct precursor and metabolite with similar biological activities.
Umbelliferone: Another coumarin derivative with comparable fluorescence properties.
4-Methylumbelliferone: Used in similar biochemical assays and studies.
Uniqueness: 7-Hydroxy Coumarin A-D-Glucuronide Methyl Ester stands out due to its specific glucuronide conjugation, which enhances its solubility and stability in biological systems. This makes it particularly valuable in pharmacokinetic studies and as a biochemical probe .
Properties
IUPAC Name |
methyl (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9/c1-22-15(21)14-12(19)11(18)13(20)16(25-14)23-8-4-2-7-3-5-10(17)24-9(7)6-8/h2-6,11-14,16,18-20H,1H3/t11-,12-,13+,14-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCKRAQRRCQKMC-SSZWKKLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=CC3=C(C=C2)C=CC(=O)O3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)OC2=CC3=C(C=C2)C=CC(=O)O3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857747 | |
| Record name | Methyl 2-oxo-2H-1-benzopyran-7-yl beta-L-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176514-11-6 | |
| Record name | Methyl 2-oxo-2H-1-benzopyran-7-yl beta-L-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


